molecular formula C16H23NO4 B1359969 (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1186648-00-9

(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1359969
CAS No.: 1186648-00-9
M. Wt: 293.36 g/mol
InChI Key: WRVBSWGDVVJZRD-LSDHHAIUSA-N
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Description

(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a pyrrolidine ring substituted with ethoxyethyl and methoxyphenyl groups, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Ethoxyethyl Group: This step often involves an alkylation reaction using ethyl bromoacetate or a similar reagent.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-(2-methoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-1-(2-ethoxyethyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-1-(2-ethoxyethyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-3-21-8-7-17-10-14(15(11-17)16(18)19)12-5-4-6-13(9-12)20-2/h4-6,9,14-15H,3,7-8,10-11H2,1-2H3,(H,18,19)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBSWGDVVJZRD-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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